![molecular formula C10H10Cl2N2 B6142519 1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride CAS No. 1052543-40-4](/img/structure/B6142519.png)

1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride

Descripción general

Descripción

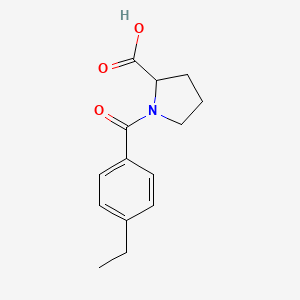

1-[4-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride, also known as CMPC, is an organic compound that has been used in scientific research for a variety of applications. It is a small molecule that is composed of a pyrazole ring and a phenyl group, both of which are attached to a nitrogen atom. CMPC is a relatively new compound that has been studied in recent years, and its potential applications are still being explored.

Aplicaciones Científicas De Investigación

1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride has been studied for a variety of scientific research applications. It has been used in studies of the effects of the compound on the behavior of rats and mice, as well as its potential use in the treatment of neurological disorders. Additionally, this compound has been used in studies examining its potential as an anti-cancer agent, and its ability to inhibit the growth of certain types of cancer cells. It has also been studied for its potential use in the treatment of inflammation and other diseases.

Mecanismo De Acción

Target of Action

It’s known that chloromethyl groups often react with nucleophilic sites in biological molecules, which could suggest a broad range of potential targets .

Mode of Action

The chloromethyl group in the compound is highly reactive and can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . This reactivity might play a role in its interaction with its targets.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride in laboratory experiments include its low cost and ease of synthesis. Additionally, it has a relatively low toxicity, which makes it a safe compound to use in laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. The compound has a relatively short half-life, which can make it difficult to study its effects over a long period of time. Additionally, the compound is not very soluble in water, which can make it difficult to use in certain types of experiments.

Direcciones Futuras

There are a number of potential future directions for the study of 1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride. These include further research into the compound’s potential use in the treatment of neurological disorders, its anti-cancer properties, and its potential to inhibit the growth of certain types of cancer cells. Additionally, further research into the compound’s effects on the cardiovascular system and the immune system are warranted. Additionally, further research into the compound’s potential use in drug delivery systems could be beneficial. Finally, further research is needed to better understand the compound’s mechanism of action and its effects on the biochemical and physiological processes of the body.

Métodos De Síntesis

The synthesis of 1-[4-(chloromethyl)phenyl]-1H-pyrazole hydrochloride involves a multi-step process of reactions. The first step involves the reaction of 4-chloromethylbenzene with hydrazine hydrate in the presence of an acid catalyst to form 1-(4-chloromethylphenyl)-1H-pyrazole. This reaction is followed by the addition of hydrochloric acid to form this compound (this compound).

Análisis Bioquímico

Biochemical Properties

1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. This compound is known to interact with enzymes that facilitate nucleophilic substitution reactions, such as those involved in the modification of amino acid residues in proteins. The chloromethyl group in 1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride acts as an electrophilic center, allowing it to form covalent bonds with nucleophilic sites on biomolecules, including cysteine and lysine residues in proteins .

Cellular Effects

The effects of 1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways by modifying key signaling proteins. For instance, it can inhibit the activity of certain kinases by covalently modifying their active sites, leading to altered phosphorylation states of downstream targets. Additionally, 1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride can affect gene expression by modifying transcription factors and other regulatory proteins, thereby influencing cellular metabolism and function .

Molecular Mechanism

At the molecular level, 1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride exerts its effects through covalent binding interactions with biomolecules. The chloromethyl group serves as a reactive site that can form covalent bonds with nucleophilic amino acid residues in proteins. This covalent modification can lead to enzyme inhibition or activation, depending on the specific target and context. For example, the compound can inhibit enzymes by blocking their active sites or activate them by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light and moisture. Long-term studies have shown that the compound’s effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration. In vitro and in vivo studies have demonstrated that prolonged exposure to 1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride can lead to sustained modifications of cellular proteins and enzymes .

Dosage Effects in Animal Models

The effects of 1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride vary with different dosages in animal models. At low doses, the compound can selectively modify specific proteins and enzymes without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular stress and apoptosis. Threshold effects have been observed, where a certain concentration of the compound is required to achieve a measurable biochemical effect. Toxicity studies in animal models have shown that high doses of 1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride can lead to adverse effects, such as liver and kidney damage .

Metabolic Pathways

1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride is involved in several metabolic pathways, primarily through its interactions with enzymes that catalyze nucleophilic substitution reactions. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further modify cellular proteins and enzymes. These metabolic reactions can affect metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

Within cells and tissues, 1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it can be localized to the nucleus by interacting with nuclear localization signals on proteins. This subcellular localization allows 1-(4-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride to modify nuclear proteins and influence gene expression and other nuclear processes .

Propiedades

IUPAC Name |

1-[4-(chloromethyl)phenyl]pyrazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2.ClH/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13;/h1-7H,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQNXRNDFBPZOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585829 | |

| Record name | 1-[4-(Chloromethyl)phenyl]-1H-pyrazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143426-52-2 | |

| Record name | 1-[4-(Chloromethyl)phenyl]-1H-pyrazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-1-sulfanyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide](/img/structure/B6142477.png)

![3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B6142484.png)

![2-{[(furan-2-yl)methyl]amino}-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B6142496.png)

![2-(chloromethyl)-5,7-dimethylimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B6142515.png)

![5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pentan-1-amine hydrochloride](/img/structure/B6142522.png)

![2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride](/img/structure/B6142525.png)